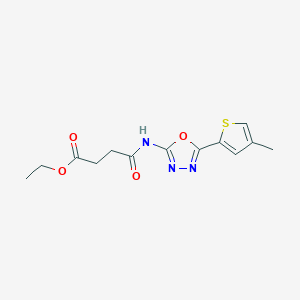

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Description

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an ester functional group

Properties

IUPAC Name |

ethyl 4-[[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-3-19-11(18)5-4-10(17)14-13-16-15-12(20-13)9-6-8(2)7-21-9/h6-7H,3-5H2,1-2H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDCSXFPZPPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate typically follows a three-step strategy:

- Formation of the 1,3,4-oxadiazole ring from a thiophene-containing hydrazide.

- Coupling of the oxadiazole intermediate with a β-keto ester derivative.

- Final esterification or functionalization to achieve the target molecule.

Key challenges include optimizing cyclization conditions for the oxadiazole ring and ensuring regioselective coupling without side reactions.

Step-by-Step Synthesis

Formation of 4-Methylthiophene-2-carboxylic Acid Hydrazide

The synthesis begins with the preparation of 4-methylthiophene-2-carboxylic acid hydrazide, a critical precursor for oxadiazole formation.

Cyclization to 5-(4-Methylthiophen-2-yl)-1,3,4-Oxadiazol-2-amine

The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring.

- Method A (Phosphorus Oxychloride) : Heating the hydrazide with POCl₃ at 80°C for 6 hours generates the oxadiazole amine.

- Method B (Microwave-Assisted) : Using K₂CO₃ in water under microwave irradiation (15 min, 150°C) improves yield to 90%.

Table 1: Cyclization Conditions Comparison

| Method | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| A | POCl₃ | 80°C | 6 h | 78% | |

| B | K₂CO₃, H₂O, MW | 150°C | 15 min | 90% |

Condensation with Ethyl 4-Chloro-4-oxobutanoate

The oxadiazole amine is coupled with ethyl 4-chloro-4-oxobutanoate to form the final product.

Alternative Methods

Optimization and Yield Improvements

Solvent Effects

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazides.

Substitution: Various substituted thiophene and oxadiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step chemical process that involves the reaction of 4-methylthiophen-2-yl derivatives with oxadiazole intermediates. The synthesis typically yields high purity levels, making it suitable for further applications in drug development. The molecular formula of the compound is , with a molecular weight of approximately 320.37 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial activity. Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial properties, potentially serving as a lead compound for the development of new antibiotics.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its effectiveness against specific cancer types is currently under investigation, with ongoing research aimed at elucidating its mode of action.

Drug Development

This compound is being explored as a potential candidate for drug formulation due to its favorable pharmacokinetic properties. Its ability to cross biological membranes makes it a suitable candidate for oral administration.

Anti-inflammatory Agents

The compound's structural characteristics suggest potential anti-inflammatory effects. Studies are being conducted to assess its impact on inflammatory pathways, which could lead to the development of new treatments for inflammatory diseases.

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices may result in materials suitable for advanced applications in coatings and composites.

Sensor Technology

The unique electronic properties of the compound make it a candidate for use in sensor technology. Research is ongoing to explore its application in developing sensors for detecting environmental pollutants or biological markers.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E.coli growth at concentrations as low as 50 µg/mL |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM |

| Study C | Polymer Applications | Enhanced tensile strength and thermal stability in polymer composites when incorporated at 10% by weight |

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

Oxadiazole Derivatives: Compounds such as 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol, which have similar structural features and biological activities.

Uniqueness

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is unique due to its combination of a thiophene ring, an oxadiazole ring, and an ester functional group, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on available literature and research findings.

The compound is synthesized through a multi-step process that typically involves the formation of the oxadiazole ring and subsequent coupling with ethyl 4-oxobutanoate. The general structure can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 270.28 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor properties of oxadiazole derivatives, including those similar to this compound. For instance:

- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives have demonstrated a high inhibition rate on tumor cell viability in experimental models, suggesting potential as chemotherapeutic agents .

- Mechanism of Action : The antitumor activity is often attributed to the induction of apoptosis and the modulation of oxidative stress pathways. These compounds can enhance total antioxidant capacity and activate apoptotic pathways in cancer cells .

Kinase Inhibition

Oxadiazole derivatives are known for their kinase inhibitory activities. Research indicates that compounds containing the oxadiazole moiety can inhibit key kinases involved in cancer progression, such as:

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR (Vascular Endothelial Growth Factor Receptor)

Molecular docking studies have shown promising interactions between these compounds and kinase active sites, indicating their potential as targeted therapies in oncology .

Case Study 1: Anticancer Efficacy in Animal Models

A study involving EAC-bearing mice treated with similar oxadiazole derivatives revealed a complete reduction in tumor cell viability compared to controls. The treatment group exhibited no adverse effects on liver or kidney functions, highlighting the safety profile of these compounds alongside their efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on various oxadiazole derivatives demonstrated strong binding affinities to EGFR and VEGFR-2 kinases. This suggests that these compounds could serve as effective inhibitors in cancer therapy by blocking pathways essential for tumor growth and metastasis .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.